molecular formula C18H24N2O3 B2461955 1-Cyclohexyl-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea CAS No. 1426314-51-3

1-Cyclohexyl-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea

Cat. No.: B2461955
CAS No.: 1426314-51-3
M. Wt: 316.401
InChI Key: DFXODXKATHENFT-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea is an organic compound with a complex structure that includes a cyclohexyl group, a methoxyphenoxy group, and a but-2-yn-1-yl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of cyclohexyl isocyanate with 4-(2-methoxyphenoxy)but-2-yn-1-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-Cyclohexyl-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclohexyl-3-(4-(2-hydroxyphenoxy)but-2-yn-1-yl)urea
  • 1-Cyclohexyl-3-(4-(2-chlorophenoxy)but-2-yn-1-yl)urea
  • 1-Cyclohexyl-3-(4-(2-nitrophenoxy)but-2-yn-1-yl)urea

Uniqueness

1-Cyclohexyl-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-cyclohexyl-3-[4-(2-methoxyphenoxy)but-2-ynyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-22-16-11-5-6-12-17(16)23-14-8-7-13-19-18(21)20-15-9-3-2-4-10-15/h5-6,11-12,15H,2-4,9-10,13-14H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXODXKATHENFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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